Lapatinib

Brain Metastases CNS Pharmacokinetics Target Engagement Ratio

Lapatinib is the definitive reversible dual EGFR/HER2 inhibitor (IC50 ~10/9 nM) for differentiating PI3K-dependent vs. PI3K-independent trastuzumab resistance mechanisms. Its reversible binding kinetics make it the essential benchmark control for comparing irreversible TKIs (neratinib, afatinib) in target engagement and washout studies. As a BCS Class II compound with pH-dependent aqueous solubility, it serves as the industry-standard model for evaluating enabling formulations—solid dispersions, lipid nanoparticles, and lipophilic salts. Procure high-purity Lapatinib to generate reproducible, publication-ready data across oncology target validation and pre-formulation development programs.

Molecular Formula C29H26ClFN4O4S
Molecular Weight 581.1 g/mol
CAS No. 231277-92-2
Cat. No. B000449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib
CAS231277-92-2
SynonymsGW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke
Molecular FormulaC29H26ClFN4O4S
Molecular Weight581.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
InChIKeyBCFGMOOMADDAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityYellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water;  0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/
2.23e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib (CAS 231277-92-2) for HER2-Positive Cancer Research: A Foundational Reversible Dual Kinase Inhibitor


Lapatinib (GW572016) is a small-molecule tyrosine kinase inhibitor (TKI) that acts as a reversible, ATP-competitive antagonist of both epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) [1]. It is primarily indicated for the treatment of HER2-positive (HER2+) metastatic breast cancer, typically in combination with capecitabine or letrozole, following progression on prior HER2-directed therapies like trastuzumab [2]. As a member of the 4-anilinoquinazoline chemical class, lapatinib functions intracellularly, blocking downstream signaling cascades such as the MAPK and PI3K/Akt pathways, thereby inhibiting tumor cell proliferation and survival [1]. Its unique binding profile to the inactive conformation of EGFR distinguishes it from earlier generation TKIs, setting a foundational platform for understanding HER2-targeted inhibition [1].

Why Lapatinib Cannot Be Substituted by Newer-Generation HER2 TKIs Without Rigorous Evaluation


The HER2-TKI landscape includes agents like neratinib, tucatinib, and pyrotinib, which differ fundamentally from lapatinib in their binding kinetics (irreversible vs. reversible), central nervous system (CNS) penetration, and clinical toxicity profiles [1]. For example, while neratinib and pyrotinib exhibit higher potency in many preclinical models, they are also associated with a significantly greater risk of severe diarrhea, a toxicity that can impact patient adherence and quality of life [1]. Conversely, tucatinib demonstrates superior CNS penetration and target engagement compared to lapatinib, making it the preferred choice for patients with brain metastases [2]. These divergent properties mean that lapatinib, neratinib, tucatinib, and pyrotinib are not interchangeable; selection must be guided by specific patient and research parameters, including prior treatment history, the presence of CNS disease, and the need to manage specific toxicities. The following quantitative evidence guide details these critical differentiators.

Quantitative Differentiation of Lapatinib Against Key HER2-TKI Comparators


Differential CNS Target Engagement: Lapatinib vs. Tucatinib vs. Neratinib

Lapatinib exhibits markedly inferior central nervous system (CNS) target engagement compared to tucatinib, a key differentiator for research involving HER2+ brain metastases. A physiologically based pharmacokinetic (PBPK) model predicted that while lapatinib and tucatinib achieve similar steady-state unbound brain concentrations (Css,ave,br: 16.8 nmol/L vs. 14.5 nmol/L), the target engagement ratio (TER) is >10-fold higher for tucatinib due to its superior potency against HER2 [1]. The TER, defined as the ratio of unbound brain drug concentration to the in vitro IC50 for HER2 inhibition, was calculated to be 2.1 for tucatinib, indicating sufficient target inhibition, versus <0.20 for lapatinib, suggesting subtherapeutic levels [1].

Brain Metastases CNS Pharmacokinetics Target Engagement Ratio

Comparative Clinical CNS Activity: Reduced Intervention for CNS Disease with Neratinib vs. Lapatinib

In a Phase III clinical trial (NALA), the combination of neratinib plus capecitabine demonstrated a significantly reduced rate of interventions for symptomatic central nervous system (CNS) disease compared to the combination of lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer [1]. This clinical endpoint provides direct evidence of differential intracranial activity, consistent with the model-predicted differences in CNS penetration and target engagement.

Clinical Trial CNS Metastasis Neratinib

Distinct Kinase Inhibition Potency: Lapatinib vs. Afatinib

Lapatinib and afatinib are both dual EGFR/HER2 inhibitors, but their potency and binding mechanisms differ substantially. Lapatinib is a reversible inhibitor, whereas afatinib binds irreversibly. A direct comparison of IC50 values in biochemical kinase assays reveals that afatinib is approximately 20-fold more potent against wild-type EGFR than lapatinib [1]. This difference in potency is a critical factor in cell-based assays and may explain differential activity in EGFR-mutant driven models.

Kinase Assay IC50 EGFR Afatinib

Differential Resistance Mechanisms: Lapatinib Response Independent of PI3K Pathway Status vs. Trastuzumab

Resistance to the monoclonal antibody trastuzumab is frequently mediated by loss of the tumor suppressor PTEN or activating mutations in PIK3CA, which lead to constitutive activation of the PI3K/AKT pathway [1]. In contrast, preclinical studies have demonstrated that the antiproliferative activity of lapatinib is largely independent of PTEN status or PI3K pathway mutations, suggesting a distinct resistance mechanism that may be exploited in trastuzumab-resistant settings [1].

Drug Resistance PI3K/AKT/mTOR Trastuzumab PTEN

Formulation Considerations: pH-Dependent Solubility of Lapatinib Ditosylate

Lapatinib ditosylate, the commercially available salt form, exhibits poor and highly pH-dependent aqueous solubility, a key property that distinguishes it from some newer, more soluble TKIs. This characteristic directly impacts its oral bioavailability and presents a challenge in formulation development. Studies show that drug release drops from 15% at pH 1.2 to only 2% at pH 6.5, highlighting the risk of variable absorption and reduced efficacy in patients with elevated gastric pH [1]. This creates a need for advanced formulation strategies, such as the development of lipophilic salts or nano-formulations, to overcome this limitation [2].

Solubility Bioavailability Formulation pH-dependent

Optimal Application Scenarios for Lapatinib in Scientific and Industrial Research


Investigating Trastuzumab Resistance in HER2+ Breast Cancer Models

Lapatinib is the preferred tool compound for dissecting mechanisms of resistance to trastuzumab. Since its activity is independent of PI3K pathway alterations (unlike trastuzumab), lapatinib can be used to differentiate between PI3K-dependent and PI3K-independent resistance mechanisms in HER2+ cell lines and patient-derived xenografts [1]. This makes it invaluable for screening next-generation agents designed to overcome resistance to antibody-based therapies [1].

Reversible HER2/EGFR Inhibition in Cell Signaling Studies

Lapatinib serves as a benchmark reversible dual inhibitor. Its reversible binding kinetics to EGFR and HER2 (IC50 ~10 nM and ~9 nM, respectively) [2] make it an ideal control for comparing the effects of irreversible inhibitors like afatinib or neratinib [3]. This application is crucial for time-course experiments designed to study pathway reactivation and the durability of target suppression following drug washout.

Development of Advanced Oral Formulations for BCS Class II Weak Bases

Lapatinib's poor, pH-dependent solubility (releasing only 2% of drug at pH 6.5) [4] makes it an excellent model compound for the development and evaluation of enabling formulations such as solid dispersions, lipophilic salts, or lipid nanoparticles [5]. It serves as a stringent test case for technologies aimed at improving the oral bioavailability of poorly soluble drugs, providing a clear performance benchmark for new delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.